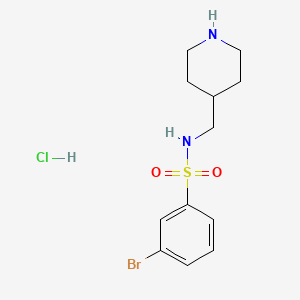

3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride

CAS No.: 1353952-00-7

Cat. No.: VC7359615

Molecular Formula: C12H18BrClN2O2S

Molecular Weight: 369.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353952-00-7 |

|---|---|

| Molecular Formula | C12H18BrClN2O2S |

| Molecular Weight | 369.7 |

| IUPAC Name | 3-bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14-15H,4-7,9H2;1H |

| Standard InChI Key | FHLHDCGDBKKBPY-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CNS(=O)(=O)C2=CC(=CC=C2)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a benzene ring substituted with a bromine atom at the 3-position and a sulfonamide group (–SONH–) linked to a piperidin-4-ylmethyl moiety. The hydrochloride salt form improves its crystallinity and bioavailability. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.00 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the sulfonamide group enhances hydrogen-bonding capacity, a critical feature for target binding in drug design .

Applications in Pharmaceutical Research

Piperidine-containing sulfonamides are prevalent in drug discovery due to their versatility in interacting with biological targets. Specific applications of this compound include:

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteinases). Bromine’s electron-withdrawing effects may modulate binding affinity, making this compound a candidate for structure-activity relationship (SAR) studies .

Central Nervous System (CNS) Targeting

Piperidine derivatives frequently appear in CNS drugs due to their ability to cross the blood-brain barrier. This compound’s piperidinylmethyl group could serve as a scaffold for neuromodulators or receptor antagonists targeting conditions like anxiety or Parkinson’s disease.

Antibacterial Agents

Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase. While resistance has limited their use, brominated variants like this compound are explored for activity against resistant strains.

| Supplier | Product Code | Packaging | Price Range |

|---|---|---|---|

| ThoreauChem | TH-A11726 | 1g to 25g | Discontinued |

| Fluorochem | Custom Request | Bulk quantities | Upon inquiry |

As of April 2025, ThoreauChem lists it as discontinued, suggesting limited commercial availability. Researchers are advised to contact suppliers directly for synthesis customizations or alternative sourcing .

Future Directions and Research Gaps

Despite its potential, comprehensive pharmacological data for this compound remain sparse. Priority research areas include:

-

In vitro toxicity profiling: Cytotoxicity assays in hepatic (HepG2) and renal (HEK293) cell lines.

-

Target identification: High-throughput screening against kinase or GPCR libraries.

-

Formulation optimization: Nanoencapsulation or prodrug strategies to enhance bioavailability.

Collaboration between academic and industrial entities will be essential to unlock its full therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume